molecular formula C20H25FN4O3S B4219517 ({2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE

({2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE

Cat. No.: B4219517
M. Wt: 420.5 g/mol
InChI Key: OMJLYMFWCCJCPV-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a fluorophenyl group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and piperazine moieties make it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3S/c1-22(2)29(27,28)25(17-8-4-3-5-9-17)16-20(26)24-14-12-23(13-15-24)19-11-7-6-10-18(19)21/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJLYMFWCCJCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
Reactant of Route 2
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({2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
Reactant of Route 3
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({2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
Reactant of Route 4
Reactant of Route 4
({2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
Reactant of Route 5
Reactant of Route 5
({2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
Reactant of Route 6
({2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE

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